3-(cyanomethyl)-N,N-dimethylbenzamide
Description
3-(Cyanomethyl)-N,N-dimethylbenzamide is a benzamide derivative featuring a cyanomethyl (-CH2CN) substituent at the 3-position of the benzene ring and dimethylamino (-N(CH3)2) groups on the amide nitrogen.
Properties
IUPAC Name |
3-(cyanomethyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZHHNQWMSOMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285862 | |
| Record name | 3-(Cyanomethyl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120352-91-2 | |
| Record name | 3-(Cyanomethyl)-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120352-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyanomethyl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyanomethyl)-N,N-dimethylbenzamide typically involves the reaction of benzamide derivatives with cyanomethylating agents. One common method includes the use of cyanomethyl halides in the presence of a base to facilitate the substitution reaction. The reaction conditions often require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH) to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-(cyanomethyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Bases like sodium hydride (NaH) and solvents like dimethyl sulfoxide (DMSO) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
3-(cyanomethyl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Mechanism of Action
The mechanism of action of 3-(cyanomethyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The N,N-dimethyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The substituent at the 3-position of the benzamide core dictates electronic and steric behavior:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a methyl group and an N,O-bidentate directing group. The methyl group is electron-donating, while the hydroxyl and tertiary amine enable coordination in metal-catalyzed C–H functionalization .
- 3-[(2-Ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide (): Features a cyclobutenyl-dioxo group, introducing conjugated electron-withdrawing effects. This may enhance acidity compared to the cyanomethyl analog .
- 3-(3-Aminophenyl)-N,N-dimethylbenzamide (): The amino group is electron-donating, increasing basicity and altering solubility compared to the cyanomethyl derivative .
- Halogenated analogs (e.g., 3-bromo-, 3-iodo-N,N-dimethylbenzamide) (–16): Halogens (Br, I) provide moderate electron-withdrawing effects and serve as leaving groups in nucleophilic substitution reactions, unlike the inert cyanomethyl group .
Table 1: Substituent Effects on Key Properties
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